N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide
Overview
Description
N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a phenylacetylamino group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and phenylacetyl chloride.
Acylation Reaction: The 2,5-dimethoxyaniline undergoes acylation with phenylacetyl chloride in the presence of a base such as pyridine to form 2,5-dimethoxy-4-phenylacetylaminoaniline.
Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{2,5-dimethoxy-4-[(2-thienylacetyl)amino]phenyl}benzamide
- N-{2,5-dimethoxy-4-[(2-(4-morpholinyl)-1-oxoethyl)amino]phenyl}benzamide
Uniqueness
N-{2,5-dimethoxy-4-[(phenylacetyl)amino]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[(2-phenylacetyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-15-19(25-23(27)17-11-7-4-8-12-17)21(29-2)14-18(20)24-22(26)13-16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCSRJWHBMACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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